molecular formula C13H7F3O B6321598 2,4,5-Trifluorobenzophenone CAS No. 157165-13-4

2,4,5-Trifluorobenzophenone

Cat. No.: B6321598
CAS No.: 157165-13-4
M. Wt: 236.19 g/mol
InChI Key: OFCKBKHWVMPUKG-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzophenone is a chemical compound known for its unique properties and versatility in various fields. It is widely used in scientific research, particularly in the synthesis of pharmaceuticals, materials science, and organic synthesis. The compound is characterized by the presence of three fluorine atoms attached to the benzophenone structure, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4,5-Trifluorobenzophenone involves several synthetic routes. One common method includes the reaction of 2,4,5-trifluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst . Another method involves the reaction of 2,4,5-trifluorobenzaldehyde with phenylmagnesium bromide, followed by oxidation . These reactions typically require controlled conditions, such as specific temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,5-Trifluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.

    Medicine: It plays a role in the synthesis of drugs and therapeutic agents, contributing to the development of new medications.

    Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzophenone involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances its ability to interact with specific enzymes and receptors, influencing various biochemical processes . The compound’s effects are mediated through its binding to target proteins, altering their activity and leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a ketone.

    4-Fluorobenzophenone: Contains a single fluorine atom, leading to different chemical properties and reactivity.

Uniqueness

2,4,5-Trifluorobenzophenone is unique due to the presence of three fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

IUPAC Name

phenyl-(2,4,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCKBKHWVMPUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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